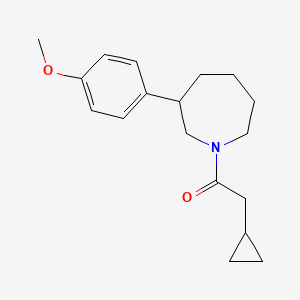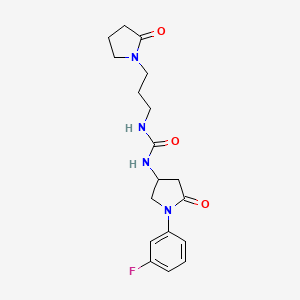![molecular formula C19H18ClNO3S B2862013 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone CAS No. 1705248-00-5](/img/structure/B2862013.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the 1,4-thiazepan-4-yl ring. The presence of the aromatic ether and phenyl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether group might undergo reactions typical of ethers, such as cleavage by strong acids. The thiazepane ring might undergo reactions typical of other seven-membered heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ether and phenyl groups might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Mecanismo De Acción
Target of Action
The primary targets of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed that it interacts with its targets in a way that alters cellular processes .
Pharmacokinetics
Like many other compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone in lab experiments is its potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a valuable tool for studying these receptors. However, one limitation of the compound is its relatively low solubility, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the compound's anticancer activity, which warrants further investigation. Additionally, there is potential for the development of new derivatives of the compound with improved solubility and potency. Finally, the compound's mechanism of action and its effects on various neurotransmitter systems in the brain require further study.
Métodos De Síntesis
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone involves the reaction between 2-chlorobenzophenone and 2-amino-6-(benzo[d][1,3]dioxol-5-yl)thiazole in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The potential applications of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone in scientific research are vast. The compound has been shown to possess potent anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound has been investigated for its anticancer activity and has shown promising results in preclinical studies.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone are not yet fully understood due to the lack of specific studies on this compound. Based on its chemical structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-4-2-1-3-14(15)19(22)21-8-7-18(25-10-9-21)13-5-6-16-17(11-13)24-12-23-16/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDTJWONSCTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)
![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)